Bienvenue dans la boutique en ligne BenchChem!

5-Dibromomethyl anastrozole

HPLC Impurity Profiling Pharmacopeial Compliance

This dibromo-substituted impurity standard is the definitive Anastrozole EP Impurity D and USP Related Compound E, mandated by the USP 2025 monograph for QC release testing. Unlike the mono-bromo analog or destriazole impurity, the second bromine atom produces unique chromatographic and spectral signatures essential for accurate peak identification. Required for EP system suitability (minimum resolution ≥3.5 between Anastrozole and Impurity E), method validation, ANDA submissions, and commercial API process control. Use of non-specific standards leads to invalid analytical results and regulatory non-compliance.

Molecular Formula C15H16Br2N2
Molecular Weight 384.11 g/mol
CAS No. 1027160-12-8
Cat. No. B193202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dibromomethyl anastrozole
CAS1027160-12-8
Synonyms3,5-Bis(2-cyanoprop-2-yl)bromobenzyl bromide
Molecular FormulaC15H16Br2N2
Molecular Weight384.11 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N
InChIInChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3
InChIKeyAJUNARPIHUBZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

5-Dibromomethyl Anastrozole (CAS 1027160-12-8): A Critical Dibromo Reference Standard and Process Intermediate for Anastrozole Analytical Compliance


5-Dibromomethyl anastrozole (CAS 1027160-12-8), chemically designated as 2,2′-[5-(Dibromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile), is a key dibromo-substituted synthetic intermediate and a structurally related impurity in the production of the aromatase inhibitor Anastrozole . This compound is recognized across major pharmacopoeias as Anastrozole EP Impurity D (European Pharmacopoeia) and USP Related Compound E (United States Pharmacopeia) [1]. As an impurity with a molecular weight of 384.1 g/mol (C15H16Br2N2), its primary scientific and industrial value lies in its use as a high-purity reference standard for analytical method development, validation, and routine quality control testing of Anastrozole active pharmaceutical ingredient (API) and finished dosage forms, rather than for direct biological activity [2].

Why Generic Substitution Fails: The Critical Distinction of the Dibromo Moiety in Anastrozole Impurity Analysis


Substituting 5-dibromomethyl anastrozole with other anastrozole impurities, such as the mono-bromo analog (Anastrozole EP Impurity C / 5-Bromomethyl anastrozole, CAS 120511-84-4) or the destriazole impurity, is analytically invalid and scientifically unsound. The presence of the second bromine atom fundamentally alters the compound's physicochemical properties, leading to distinct chromatographic behavior, spectral fingerprints, and mass spectrometric signatures [1]. This unique dibromo moiety is the definitive characteristic that allows for its unambiguous identification and accurate quantification in the presence of Anastrozole and its other process-related impurities [2]. Failure to use the correct, compound-specific reference standard for each identified impurity results in inaccurate retention time identification, erroneous peak assignment, and ultimately, non-compliance with regulatory specifications that mandate specific impurity monitoring, such as those outlined in the USP and EP monographs [1][2].

Product-Specific Quantitative Evidence Guide for 5-Dibromomethyl Anastrozole (CAS 1027160-12-8)


Chromatographic Discrimination: Relative Retention Time (RRT) as a USP Specified Identifier

The United States Pharmacopeia (USP) specifies a unique Relative Retention Time (RRT) for 5-Dibromomethyl anastrozole, distinguishing it from the active pharmaceutical ingredient (Anastrozole) and its mono-bromo analog (5-Bromomethyl anastrozole). The RRT for 5-Dibromomethyl anastrozole is 5.4, while 5-Bromomethyl anastrozole has an RRT of 4.3 [1]. This 1.1-unit difference enables unambiguous chromatographic identification and quantification using the prescribed USP method, ensuring that this specific dibromo impurity is correctly monitored against its 0.1% limit [1]. This is a direct head-to-head comparison within the official USP monograph.

HPLC Impurity Profiling Pharmacopeial Compliance

Regulatory Identity: European Pharmacopoeia (EP) Impurity D Specification

This compound is officially designated as Anastrozole Impurity E (CRS) in the European Pharmacopoeia (Ph. Eur.) and is a required reference substance for the 'Related substances' test [1]. The EP monograph mandates the use of this specific dibromo compound to prepare the system suitability solution (reference solution b), which must achieve a resolution of at least 3.5 between the anastrozole peak and the impurity E peak [1]. This constitutes a regulatory requirement that directly compels the procurement of this exact compound for compliance testing in markets following EP standards. The relative retention time is specified as approximately 1.05 with reference to anastrozole (retention time = about 29 min) [1].

Pharmaceutical Analysis Reference Standard European Pharmacopoeia

Purity Assurance: Guaranteed Minimum Purity for Reliable Quantitation

For its primary application as a reference standard, the purity of 5-dibromomethyl anastrozole is a critical procurement parameter. Suppliers provide this compound with a guaranteed minimum purity of Not Less Than (NLT) 99% [1]. This high purity is essential for the preparation of accurate standard solutions used in quantitative HPLC and LC-MS/MS assays. Lower purity grades would introduce significant quantitative error in the calculation of impurity levels in Anastrozole API, potentially leading to false OOS (Out of Specification) results or failure to detect impurity levels exceeding the 0.1% pharmacopeial limit [2].

Quantitative Analysis Reference Material Purity Certification

Structural Confirmation: Multi-Technique Characterization Package

Unlike general-purpose reagents, 5-dibromomethyl anastrozole offered as a pharmacopeial reference standard is supplied with a comprehensive structural characterization package. This typically includes Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) data [1]. This multi-technique confirmation is essential for verifying the identity and structure of the specific dibromo compound, ensuring it has not degraded or been misidentified. This level of documentation is a standard requirement for supporting data in regulatory filings such as ANDAs, where the identity and purity of reference standards must be rigorously documented [2].

Structural Elucidation MS NMR Quality Assurance

Best Research and Industrial Application Scenarios for 5-Dibromomethyl Anastrozole (CAS 1027160-12-8)


USP-Compliant Impurity Profiling of Anastrozole API and Tablets

This compound is the required reference standard for identifying and quantifying the 5-dibromomethyl impurity (USP Related Compound E) as mandated by the current USP 2025 monograph for Anastrozole [1]. Its use is non-negotiable for laboratories performing routine quality control (QC) release testing of Anastrozole drug substance or drug product for the US market, ensuring compliance with the specified 0.1% limit for this impurity [1].

European Pharmacopoeia (Ph. Eur.) System Suitability and Impurity E Quantification

For pharmaceutical manufacturers and contract research organizations (CROs) operating under EP guidelines, 5-dibromomethyl anastrozole (as Anastrozole impurity E CRS) is essential for preparing the system suitability solution for the Related Substances HPLC method [2]. The method requires a minimum resolution of 3.5 between the anastrozole and impurity E peaks, a performance check that is impossible to perform without this specific reference compound [2].

Analytical Method Development and Validation (AMV) for ANDA Submissions

In the development of generic anastrozole formulations, this high-purity reference standard is a critical tool for analytical method development and validation (AMV) [3]. It is used to establish method specificity, linearity, accuracy, and precision for this specific process-related impurity, generating the robust data package required to demonstrate analytical control in an Abbreviated New Drug Application (ANDA) to the FDA or other regulatory bodies [3].

Synthesis Process Optimization and Control

During the commercial production of Anastrozole API, this compound serves as a key marker for monitoring the efficiency of the bromination step and subsequent purification. Quantifying the levels of this dibromo intermediate in process samples using a validated HPLC method allows for real-time process control, optimization of reaction conditions to minimize its formation, and confirmation of its removal in the final crystallization steps, thereby improving overall process yield and purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Dibromomethyl anastrozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.